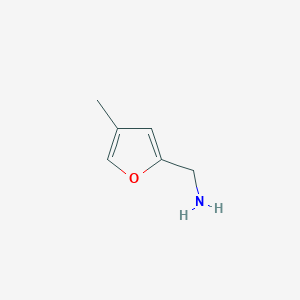

4-Methyl-2-furanmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-furanmethanamine is a chemical compound with the molecular formula C6H9NO and a molar mass of 111.14 . It is also known by the name this compound .

Synthesis Analysis

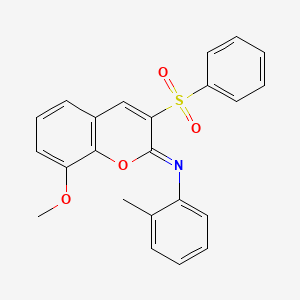

The synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate, a compound similar to this compound, was achieved by dissolving 2-amino-4-methylpyridine in methanol and adding 4-hydroxybenzoic acid. The mixture was stirred until a clear solution appeared .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with a methyl group attached to the 4th carbon and a methanamine group attached to the 2nd carbon .Applications De Recherche Scientifique

Synthesis Processes and Chemical Reactions

Synthesis of Methyl 2,3-dideoxy-DL-alk-2-enopyranosides : Furan derivatives, including 4-Methyl-2-furanmethanamine, have been utilized in the synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides, a new class of sugar compounds. This process involves converting furan derivatives to various methyl glycosides and stereoisomeric methyl 2,3-dideoxy-DL-alk-2-enopyranosides through a series of chemical reactions (Achmatowicz et al., 1971).

Mechanistic Studies in Organic Chemistry : this compound has been involved in mechanistic studies of reactions with chromium carbene complexes and acetylenes, helping in understanding the formation of furan and phenol products. Such studies are crucial for advancing knowledge in organic chemistry and synthesis (Mccallum et al., 1988).

Catalysis and Chemical Conversion : The compound has applications in catalysis, notably in the conversion of furfural to methylfuran, which involves various chemical processes. These studies have implications for industrial applications and the development of new catalysts (Sitthisa et al., 2011).

Environmental and Material Science

Photo-Oxidation Studies : In environmental science, this compound is involved in studies of photo-oxidation of furan and its derivatives, which has environmental implications, especially in understanding atmospheric chemistry and pollution (Alvarez et al., 2009).

Biobased Polymer Synthesis : It plays a role in the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks. This is significant in the field of sustainable materials and green chemistry (Jiang et al., 2014).

Pharmaceutical and Medical Research

Cancer Research : Research on compounds derived from this compound has been conducted in the context of cancer chemoprevention, particularly in identifying and isolating potential cancer preventive constituents from natural sources (Xiao & Parkin, 2007).

Genotoxicity and Epigenotoxicity Studies : Studies have been conducted on the genotoxic and epigenotoxic effects of carbazole-derived molecules related to this compound on breast cancer cells. This research contributes to understanding the molecular mechanisms of potential anticancer agents (Luparello et al., 2021).

Energy and Biofuel Research

Biomass Conversion and Biogas Production : The compound has relevance in studies focusing on the biomethanation of complex biomass, contributing to the development of sustainable energy sources (Ferry, 2011).

Corrosion Inhibition in Industrial Applications : It has been studied for its potential as a corrosion inhibitor for steel in acidic solutions, which is vital for industrial applications and material preservation (Yadav et al., 2015).

Mécanisme D'action

Target of Action

A structurally similar compound, blarcamesine (also known as anavex 2-73), is known to act as an agonist of the intracellular sigma-1 chaperone protein . This protein is expressed in most tissues and located at focal contacts between mitochondria and the endoplasmic reticulum . It forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .

Mode of Action

Blarcamesine reportedly binds the sigma-1 receptor in the high nanomolar and the muscarinic receptor in the low micromolar range . This binding could potentially lead to memory-preserving and neuroprotective effects .

Biochemical Pathways

Furfural, a compound related to 4-methyl-2-furanmethanamine, is known to be converted into high-value-added chemicals, including furfurylamine . This suggests that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

For the structurally similar compound blarcamesine, a phase 1 study was conducted in healthy men in germany that claimed to determine a maximal tolerated dose of 55 mg . The study compared oral and intravenous doses in a two-phase, 36-day crossover design followed by a six-month extension

Result of Action

Blarcamesine has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine . It may also block tau hyperphosphorylation and protect mitochondria .

Propriétés

IUPAC Name |

(4-methylfuran-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHSVQXZBMKUMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120073-83-8 |

Source

|

| Record name | (4-methylfuran-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)

![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2470273.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)

![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)